molecular formula C16H14N2O B12052600 5-methylindolo[3,2-b]quinoline;hydrate

5-methylindolo[3,2-b]quinoline;hydrate

Cat. No.: B12052600
M. Wt: 250.29 g/mol
InChI Key: AOTFRBDOIUZYCT-UHFFFAOYSA-N
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Description

5-Methylindolo[3,2-b]quinoline;hydrate is a compound that belongs to the class of indoloquinolines. These compounds are known for their diverse biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties . The structure of 5-Methylindolo[3,2-b]quinoline consists of an indole ring fused to a quinoline ring, with a methyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylindolo[3,2-b]quinoline typically involves the cyclization of indole derivatives with quinoline precursors. One common method starts with indole-3-carboxylates and N-methylanilines, which are then subjected to cyclization reactions under acidic or basic conditions .

Industrial Production Methods

Industrial production of 5-Methylindolo[3,2-b]quinoline may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methylindolo[3,2-b]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydroquinoline derivatives, and various substituted indoloquinolines .

Mechanism of Action

The mechanism of action of 5-Methylindolo[3,2-b]quinoline involves its interaction with DNA, leading to the inhibition of transcription and DNA replication. This interaction can interfere with gene expression and protein synthesis, ultimately causing cell death . The compound may also target specific proteins and enzymes involved in cell proliferation and survival pathways .

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

5-methylindolo[3,2-b]quinoline;hydrate

InChI

InChI=1S/C16H12N2.H2O/c1-18-15-9-5-2-6-11(15)10-14-16(18)12-7-3-4-8-13(12)17-14;/h2-10H,1H3;1H2

InChI Key

AOTFRBDOIUZYCT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C3C1=C4C=CC=CC4=N3.O

Origin of Product

United States

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